![molecular formula C11H18Cl2N2O2 B2493637 [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride CAS No. 1803586-36-8](/img/structure/B2493637.png)
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride, also known as BDBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Applications De Recherche Scientifique
Molecular Structure Analysis
- Molecular Structure and π–π Interactions : Jasinski et al. (2011) studied a related compound, focusing on its molecular structure. They found that the fused-ring system is approximately planar and coplanar with the central hydrazine group. Weak π–π intermolecular interactions were observed, contributing to packing stability in the compound's structure (Jasinski et al., 2011).
Chemical Synthesis and Modification
- Synthesis of Benzimidazole Derivatives : Dzvinchuk et al. (2008) explored the synthesis of benzimidazole derivatives using a compound structurally similar to [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride. This synthesis route could be relevant for creating diverse chemical structures for various applications (Dzvinchuk et al., 2008).
Potential Biological Applications
- Anticancer and Antioxidant Activities : Mehvish and Kumar (2022) synthesized a series of pyridazinone derivatives with potential anti-oxidant activity. The structure of these derivatives was confirmed by various spectroscopic methods. This indicates the potential for developing compounds with biological activities using this compound as a starting material (Mehvish & Kumar, 2022).
Antifungal Applications
- Antifungal Agent Development : Al-Wabli et al. (2019) synthesized and characterized a compound with a similar structure to assess its antifungal potential. The study provides insights into developing antifungal agents using compounds like this compound (Al-Wabli et al., 2019).
Antibacterial Activity
- Synthesis of Benzothiazoles as Antimicrobial Agents : Research by Al-Talib et al. (2016) involved synthesizing hydrazide derivatives with potential antibacterial activity. This research suggests the potential of using this compound in the synthesis of compounds with antibacterial properties (Al-Talib et al., 2016).
Insecticidal Applications
- Insecticidal Activity of Benzoheterocyclic Analogues : Sawada et al. (2003) synthesized benzoheterocyclic analogues with a structure similar to this compound, demonstrating significant insecticidal activities. This suggests the potential application of such compounds in pest management (Sawada et al., 2003).
Mécanisme D'action
Target of Action
Related compounds have been shown to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. Therefore, inhibiting their production can have significant effects on these processes.
Result of Action
Related compounds have been shown to causecell cycle arrest and induce apoptosis in cancer cells
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;;/h4-6,8,13H,2-3,7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUHKZONMGMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

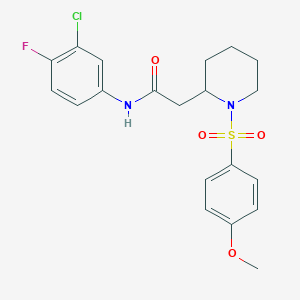
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)
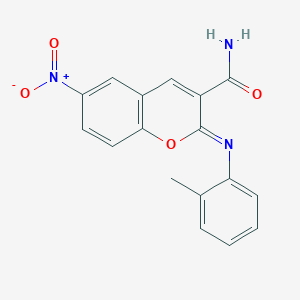
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
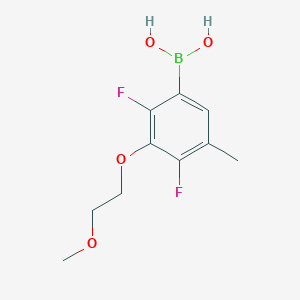


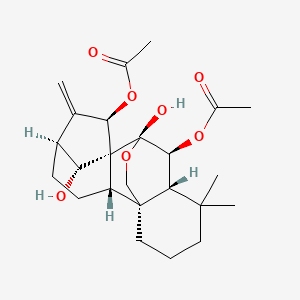
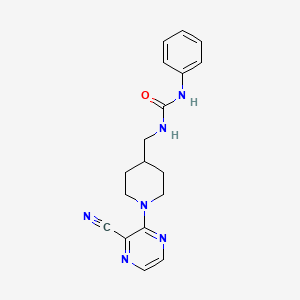
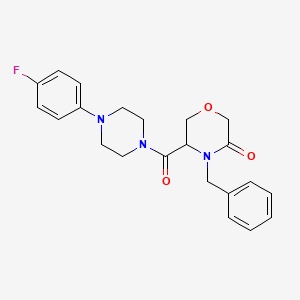
![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
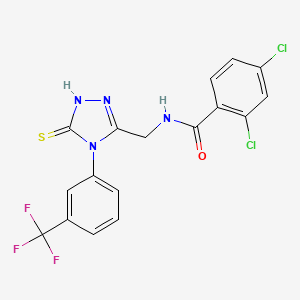
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)